Calcium nitrate trihydrate

Crystallography Fertilizer formulation Nutrient density

Calcium nitrate trihydrate (Ca(NO₃)₂·3H₂O, MW 218.13 g/mol, CAS 15842-29-2) is an inorganic nitrate salt hydrate crystallizing in the orthorhombic system with a melting point of 51.1 °C. It belongs to the calcium nitrate hydrate family alongside the more common tetrahydrate (Ca(NO₃)₂·4H₂O, MW 236.15 g/mol, CAS 13477-34-4), but contains one fewer water of crystallization per formula unit.

Molecular Formula CaH6N2O9
Molecular Weight 218.131
CAS No. 15842-29-2
Cat. No. B579515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium nitrate trihydrate
CAS15842-29-2
SynonymsCalcium nitrate trihydrate.
Molecular FormulaCaH6N2O9
Molecular Weight218.131
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ca+2]
InChIInChI=1S/Ca.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;;
InChIKeyBQOJVQYLMGADDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Nitrate Trihydrate CAS 15842-29-2: Technical Baseline and Procurement Context


Calcium nitrate trihydrate (Ca(NO₃)₂·3H₂O, MW 218.13 g/mol, CAS 15842-29-2) is an inorganic nitrate salt hydrate crystallizing in the orthorhombic system with a melting point of 51.1 °C . It belongs to the calcium nitrate hydrate family alongside the more common tetrahydrate (Ca(NO₃)₂·4H₂O, MW 236.15 g/mol, CAS 13477-34-4), but contains one fewer water of crystallization per formula unit [1]. This structural difference yields a measurably higher active-phase density: the trihydrate delivers approximately 18.4% Ca by weight versus 17.0% for the tetrahydrate, making it the preferred crystalline form where freight-adjusted nutrient or active-ion payload drives procurement economics [2]. The compound serves as a dual-functional admixture in cementitious systems (simultaneous set accelerator and corrosion inhibitor) and as a 100% nitrate-nitrogen, near-zero-ammonium calcium source for precision hydroponic and fertigation programs [3].

Why Calcium Nitrate Trihydrate Cannot Be Interchanged with Tetrahydrate or Other In-Class Nitrate Salts


The hydrate form of calcium nitrate is not a trivial specification detail — it governs active-phase concentration, thermal stability, and crystal morphology, all of which propagate into application-critical performance differences [1]. The trihydrate (Ca(NO₃)₂·3H₂O) and tetrahydrate (Ca(NO₃)₂·4H₂O) crystallize in different symmetry systems (orthorhombic vs. monoclinic) with distinct refractive indices and birefringence, meaning they are optically and crystallographically distinguishable phases, not merely different water-content grades of the same solid [2]. On a mass basis, the trihydrate delivers approximately 8.2% more calcium and proportionally more nitrate than the tetrahydrate, directly affecting formulated product stoichiometry in multi-component blends [2]. Substituting calcium ammonium nitrate (CAN) for calcium nitrate trihydrate introduces ammonium nitrogen (NH₄⁺) that acidifies the root zone in recirculating hydroponic systems and competes with calcium uptake, whereas the trihydrate supplies exclusively nitrate-nitrogen [3]. In concrete, substituting calcium nitrite for calcium nitrate as a corrosion inhibitor forfeits the larger buffering capacity, lower cost, and reduced environmental hazard profile that calcium nitrate provides at equivalent dosage [4]. These differences are not marginal — they are quantifiable and application-determining.

Quantitative Differentiation Evidence: Calcium Nitrate Trihydrate vs. Closest Analogs and Alternatives


Trihydrate Delivers 8.2% Higher Calcium Content per Unit Mass than Tetrahydrate — Direct Crystallographic Quantification

The calcium content of calcium nitrate hydrates is determined by their water of crystallization. Tennessee Valley Authority crystallographic analysis established that the trihydrate (Ca(NO₃)₂·3H₂O) contains 18.4% Ca (theoretical) versus 17.0% Ca for the tetrahydrate (Ca(NO₃)₂·4H₂O), a difference of 1.4 percentage points or approximately 8.2% more calcium per unit mass [1]. This difference arises because the trihydrate carries 3 H₂O molecules per formula unit (MW 218.13) compared to 4 H₂O in the tetrahydrate (MW 236.15), resulting in lower dilution of the active Ca(NO₃)₂ phase. Equivalent nitrogen density also increases proportionally. For procurement, this means that every metric ton of trihydrate delivers roughly 184 kg of Ca versus 170 kg from tetrahydrate — a 14 kg advantage per ton.

Crystallography Fertilizer formulation Nutrient density

Calcium Nitrate Outperforms Calcium Chloride as Set Accelerator at Low Temperature (5 °C) — Equimolar Ca²⁺ Comparison

In an equimolar Ca²⁺ dosage study comparing calcium nitrate, calcium chloride, calcium acetate, and calcium formate (all dosed at Ca²⁺ equivalent to 1.5% calcium nitrate by cement weight), calcium nitrate was identified as the most effective set accelerator at 5 °C and was even more effective than calcium chloride — the conventional benchmark accelerator — at the lowest temperature tested [1]. The study used an automatic Vicat apparatus to monitor setting time of Portland cement pastes at 5 °C, 13 °C, and 23 °C. The accelerating effect of calcium nitrate was also compared to calcium acetate and formate at equimolar Ca²⁺ concentrations, where calcium acetate and formate gave approximately the same accelerating effect, while calcium nitrate showed greater acceleration [2]. This low-temperature superiority is critical because calcium chloride — despite being the most cost-effective accelerator — is prohibited in reinforced concrete due to corrosion risk, making calcium nitrate the highest-performing non-chloride alternative under cold-weather conditions.

Cold-weather concreting Set acceleration Non-chloride admixture

Calcium Nitrate Outperforms Calcium Nitrite as Concrete Corrosion Inhibitor in Accelerated Migration Tests — Long-Term Field Validation

A direct head-to-head comparison program evaluated calcium nitrate (Ca(NO₃)₂) against the industry-standard anodic inhibitor calcium nitrite (Ca(NO₂)₂). In accelerated electrically forced migration/corrosion tests (the 'lollipop' method), calcium nitrate out-performed calcium nitrite [1]. In long-term chloride exposure tests, calcium nitrate proved effective against rebar corrosion initiated by both intruded and intermixed chlorides [1]. A separate 12-year tidal zone field study in the Trondheim fjord (Norway, average yearly temperature +5 °C) compared concrete wall elements containing either calcium nitrate or calcium nitrite as corrosion inhibitor against an uninhibited reference. After 12 years, the calcium nitrate element and the reference appeared in pristine state by naked eye, while the calcium nitrite element had spalled off the surface skin. The calculated apparent chloride diffusion coefficient was approximately double for the nitrite-containing concrete compared to the other two, and the binder near the surface was substantially cracked in the nitrite concrete [2]. The theoretical mechanism shows nitrate and nitrite function similarly in alkaline concrete conditions, but calcium nitrate offers a larger buffering capacity than calcium nitrite, is cheaper, less environmentally harmful, and more widely available [1]. An effective dosage of 3–4% calcium nitrate by cement weight is sufficient to protect reinforcing steel against chloride-induced corrosion [1].

Reinforcement corrosion Anodic inhibitor Marine concrete

Concentrated Calcium Nitrate Delivers 27% More CaO and 73% Less Ammonium-N than Standard Calcium Nitrate Fertilizer

Standard agricultural-grade calcium nitrate typically analyzes at 15.5% total nitrogen (14.4% NO₃-N, 1.1% NH₄-N) with 26% CaO (19% Ca) [1]. Concentrated calcium nitrate products (exemplified by Haifa Cal™ Prime, 17-0-0 + 33% CaO) deliver 17% total nitrogen (16.7% NO₃-N, only 0.3% NH₄-N) with 33% CaO (23.5% Ca) [2]. This represents a 27% increase in CaO content (33% vs. 26%), a 9.7% increase in total nitrogen (17% vs. 15.5%), and a 73% reduction in ammonium-N fraction (0.3% vs. 1.1%) [2]. In recirculating hydroponic systems, even 1.1% ammonium-N can cause progressive acidification of the root zone, competition with calcium and potassium uptake, and ammonium toxicity under high light intensity [2]. The near-zero ammonium formulation eliminates these risks while delivering higher nutrient payload per kilogram of product, enabling a 5:4 bag replacement ratio (five bags of standard product replaced by four bags of concentrated product) at equivalent active nutrient delivery .

Hydroponics Fertigation Ammonium-free nutrition

Pure Calcium Nitrate Reduces Zinc-Contaminated Cement Setting Time by 70% vs. 40% for Commercial Accelerators

Zinc contamination in ordinary Portland cement — increasingly common due to alternative fuels and secondary cementitious materials — drastically prolongs setting time. In a comparative study using isoperibolic calorimetry, pure calcium nitrate and sodium nitrate reduced the setting time of zinc-contaminated Portland cement from approximately 200 hours to about 60 hours [1]. By contrast, commercial nitrate-based accelerator formulations reduced setting time only to approximately 120 hours under identical conditions [1]. This represents a 70% setting time reduction for pure nitrates versus only 40% for commercial products. Critically, all accelerators mitigated retardation without compromising mechanical properties; however, the highest doses of pure nitrates slightly increased setting time and decreased compressive strength due to ettringite destabilization, defining a hard upper dosage limit — a phenomenon not observed with commercial accelerators, indicating that pure nitrates have a narrower but more potent effective window [1].

Cement hydration Zinc contamination Setting time mitigation

Plant-Scale Calcium Nitrate Dosing Achieves 98.7% Hydrogen Sulfide Reduction in Wastewater Air Phase

In a plant-scale wastewater treatment study, concentrated calcium nitrate (Nutriox™) was dosed at the works inlet to suppress biogenic hydrogen sulfide production by sulfate-reducing bacteria. The dosing resulted in a sharp decrease of sulfide concentrations: a maximum reduction of 98.7% in the air phase and 94.7% in the bulk water phase [1]. The mechanism was identified as the development of the nitrate-reducing, sulfide-oxidizing bacterium Thiomicrospira denitrificans, rather than direct inhibition of the sulfate-reducing bacterial community [1]. Denitrification in primary sedimentation tanks was enhanced, with nitrate being almost completely consumed, and no significant increase in inorganic nitrogen was found in the discharged effluent, confirming environmental adequacy [1]. In practical dosing terms, curative applications typically require 1–3 gallons of calcium nitrate solution per pound of H₂S with a 2–3 hour retention time, while preventative applications require 2–8 gallons per pound of H₂S [2].

Wastewater treatment Odor control Sulfide oxidation

Procurement-Driven Application Scenarios Where Calcium Nitrate Trihydrate Provides Quantifiable Advantage


Cold-Weather Reinforced Concrete Construction (Placement Below 10 °C)

In cold-weather concreting, hydration kinetics slow dramatically, delaying strength gain and increasing frost-damage risk. Calcium chloride — the most cost-effective accelerator — is prohibited in reinforced concrete due to chloride-induced reinforcement corrosion [1]. Calcium nitrate trihydrate is the highest-performing non-chloride alternative: at 5 °C, it provides greater set acceleration than calcium chloride at equimolar Ca²⁺ dosage, while simultaneously functioning as a long-term corrosion inhibitor for the embedded steel [2]. A dosage of 1.5–3% calcium nitrate by cement weight accelerates setting without compromising 28-day strength, and 3–4% provides effective chloride-corrosion protection for the service life of the structure [3]. This dual functionality — acceleration plus corrosion inhibition — eliminates the need for separate admixture products and simplifies winter concreting logistics.

Marine Reinforced Concrete Structures Requiring Multi-Decade Corrosion Protection

For concrete structures in tidal, splash, or de-icing-salt exposure zones, calcium nitrate trihydrate provides a 12-year field-validated corrosion inhibition advantage over calcium nitrite [1]. After 12 years of tidal zone exposure in the Trondheim fjord, concrete containing calcium nitrate remained in pristine condition while calcium nitrite-treated concrete exhibited surface spalling, binder cracking, and approximately double the chloride diffusion coefficient [1]. Unlike calcium nitrite — which requires progressively higher dosage as chloride exposure increases — calcium nitrate provides a consistent protective effect at 3–4% by cement weight across a range of chloride contamination scenarios, including seawater, brackish water, and chloride-plus-sulfate co-contamination [2]. It is also cheaper, less toxic, and more widely available than calcium nitrite [3].

Precision Hydroponic and Recirculating Fertigation Systems Requiring pH-Stable Nitrogen Nutrition

In recirculating hydroponic systems (NFT, DWC, ebb-and-flow), ammonium nitrogen cannot be buffered by soil microbes, so even 1.1% NH₄-N — the level in standard calcium nitrate — causes progressive acidification of the nutrient solution, competes with calcium and potassium uptake, and can cause phytotoxicity under high light intensity [1]. Concentrated calcium nitrate with only 0.3% NH₄-N and 33% CaO (a 73% ammonium reduction and 27% CaO increase vs. standard grade) eliminates pH drift while delivering higher calcium per kilogram of product [2]. The 5:4 bag replacement ratio means four bags of concentrated product replace five bags of standard grade at equivalent nutrient delivery, reducing freight, storage footprint, and handling labor [3]. This grade is optimal for high-light greenhouse production of tomatoes, peppers, cucumbers, and leafy greens where ammonium toxicity risk is highest [2].

Municipal Wastewater Collection Systems with Persistent Hydrogen Sulfide Odor and Corrosion Problems

In gravity and force mains where biogenic sulfide generation causes odor complaints, concrete crown corrosion, and worker safety hazards, calcium nitrate dosing provides a biologically self-sustaining solution. At plant scale, calcium nitrate (Nutriox™) achieved 98.7% H₂S reduction in sewer atmosphere and 94.7% reduction in bulk wastewater by stimulating the indigenous nitrate-reducing, sulfide-oxidizing bacterium Thiomicrospira denitrificans [1]. Unlike iron salt dosing, which produces chemical sludge and requires stoichiometric dosing, nitrate-based control establishes a competing microbial metabolism that prevents sulfide formation at the biofilm level [1]. Curative treatment requires 1–3 gallons of calcium nitrate solution per pound of H₂S with 2–3 hours retention; preventative biofilm conditioning requires 2–8 gallons per pound of H₂S [2]. The nitrate is fully consumed in the process with no increase in effluent nitrogen loading [1].

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